AC-Lys(AC)-OH

Description

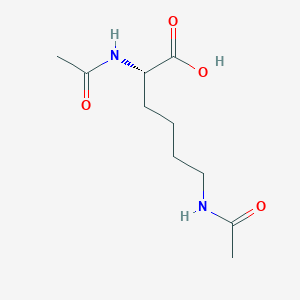

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diacetamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Chemical Structure and Application of Ac-Lys(Ac)-OH

[1]

Executive Summary

Ac-Lys(Ac)-OH (

This specific chemical architecture renders the molecule zwitterion-neutral at the amino termini, isolating the carboxylic acid as the primary ionizable group.[1] In drug discovery, it serves as a critical low-molecular-weight mimetic for acetylated histone tails, utilized extensively in the structural characterization of Bromodomains (BRDs) —the "readers" of the epigenetic code.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Chemical Identity

At its core, Ac-Lys(Ac)-OH is L-lysine modified to eliminate the basicity of its nitrogen centers.[1] This modification mimics the charge neutralization that occurs during post-translational histone acetylation.[1]

-

IUPAC Name: (2S)-2,6-diacetamidohexanoic acid[1]

-

Common Name:

-acetyl- -

CAS Registry Number: 499-86-5[1]

-

Molecular Formula:

[1]

Structural Decomposition

The molecule consists of three distinct functional zones, each serving a specific role in biochemical assays:

-

The

-Acetamido Group: Mimics the peptide backbone context of a lysine residue within a protein chain.[1] -

The

-Acetamido Group: The critical "warhead" that binds to the hydrophobic asparagine-anchored pocket of Bromodomains.[1] -

The Carboxyl Group: Remains free, providing solubility and a handle for potential conjugation or immobilization.[1]

Caption: Structural decomposition of Ac-Lys(Ac)-OH highlighting the functional roles of its moieties.

Physicochemical Data Table

The following data is essential for calculating stoichiometry in binding assays.

| Property | Value | Notes |

| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.13 Da |

| Solubility (Water) | Miscible | High solubility due to polar amide/acid groups.[1] |

| Solubility (Organic) | DMSO, DMF, 80% Acetic Acid | Soluble in polar aprotic solvents.[1] |

| pKa (COOH) | ~3.6 | The only ionizable proton in physiological pH range.[1] |

| LogP | -1.9 | Highly hydrophilic; does not cross membranes passively.[1] |

| Melting Point | 256–258 °C (dec.)[1][3] | Decomposes upon melting.[1] |

Part 2: Biological Significance & Applications[1][4][5][6]

The Epigenetic "Reader" Mimetic

The primary utility of Ac-Lys(Ac)-OH in drug development is its ability to competitively inhibit Bromodomain (BRD) interactions.[1] Bromodomains (e.g., BRD4, CREBBP) are protein modules that recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4K16ac).[1]

Ac-Lys(Ac)-OH acts as a minimal pharmacophore .[1] It occupies the acetyl-lysine binding pocket of the BRD, displacing the native histone peptide.[1] This makes it an invaluable control standard in:

-

AlphaScreen / TR-FRET Assays: Used to define the "100% Inhibition" baseline or as a low-affinity competitor to validate assay windows.[1]

-

X-Ray Crystallography: Co-crystallized with BRDs to map the hydrogen bonding network between the acetyl oxygen and the conserved Asparagine residue in the BRD pocket.[1]

Metabolomics & Amidase Activity

Endogenously, Ac-Lys(Ac)-OH is a metabolite.[1] It is not typically a substrate for Histone Deacetylases (HDACs), which require a longer peptide scaffold.[1] Instead, it is processed by specific enzymes like Aminoacylase I (ACY1) .[1] Accumulation of acetylated amino acids in urine can serve as a biomarker for aminoacylase deficiency.[1]

Caption: Mechanism of Action: Ac-Lys(Ac)-OH competes with histones for the Bromodomain binding pocket.[1]

Part 3: Experimental Protocols

Protocol: Preparation of High-Purity Stock Solutions

Context: For biophysical assays (ITC, SPR, Crystallography), the purity and pH of the ligand solution are critical to prevent experimental artifacts.[1]

Reagents:

Step-by-Step Methodology:

-

Mass Calculation: Calculate the mass required for a 100 mM stock.

-

Example: To prepare 1 mL of 100 mM stock, weigh 23.03 mg of Ac-Lys(Ac)-OH.[1]

-

-

Solvent Choice:

-

pH Adjustment (Critical Step):

-

Filtration: Pass the solution through a 0.22 µm filter to remove any particulate matter that could nucleate crystals or clog microfluidic channels.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl groups.

Protocol: Quality Control via HPLC

Context: Verify the integrity of the stock solution, specifically checking for deacetylation (breakdown into

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B to 10% B over 15 minutes. (Note: Ac-Lys(Ac)-OH is very polar and elutes early; a shallow gradient is required for retention).[1]

-

Detection: UV at 210 nm (Amide bond absorption).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019608, Ac-Lys(Ac)-OH. Retrieved January 28, 2026 from [Link]

-

Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family.[1] Cell. This landmark paper defines the acetyl-lysine binding pocket mechanism.[1] [Link][1]

AC-Lys(AC)-OH molecular weight and formula

Technical Guide: Ac-Lys(Ac)-OH ( -Diacetyl-L-Lysine)[1]

Executive Summary

Ac-Lys(Ac)-OH (Chemical Formula: C

It functions primarily as a minimal structural mimic of acetylated lysine residues within histone tails, making it an essential tool for validating Histone Deacetylase (HDAC) and Sirtuin (SIRT) activity, particularly in mass spectrometry (MS)-based assays where fluorogenic tags (like AMC) may introduce steric artifacts.

Part 1: Chemical Identity & Physicochemical Properties

Core Specifications

| Parameter | Technical Detail |

| Systematic Name | |

| Synonyms | (2S)-2,6-diacetamidohexanoic acid; Di-acetyl-lysine |

| CAS Number | 499-86-5 |

| Molecular Formula | C |

| Exact Mass | 230.1267 Da |

| Molecular Weight | 230.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL), DMSO, and Methanol |

Structural Logic

The molecule consists of an L-lysine backbone where both amine functionalities are capped:

-

-Amine (

-

-Amine (

-

Carboxylic Acid (-COOH): Remains free, maintaining solubility and allowing for further conjugation if necessary.

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific sites of acetylation and the target bond for enzymatic deacetylation.

Figure 1: Structural schematic of Ac-Lys(Ac)-OH.[1] The N-epsilon acetyl group (red) is the specific substrate for deacetylase enzymes.

Part 2: Biological Relevance & Applications

The Epigenetic Mechanism

In vivo, the acetylation of lysine residues on histone tails (e.g., H3K9ac, H4K16ac) neutralizes the positive charge of the ammonium group. This reduces the electrostatic affinity between histone proteins and the negatively charged DNA backbone, resulting in a more open chromatin structure (euchromatin) that facilitates gene transcription.

Ac-Lys(Ac)-OH serves as a label-free probe for this mechanism. Unlike fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), which rely on a bulky coumarin leaving group, Ac-Lys(Ac)-OH mimics the natural steric environment of the lysine residue more accurately.

Application: Label-Free HDAC Activity Assays

While fluorogenic assays are high-throughput, they suffer from high false-positive rates due to "fluorescent compounds" in library screens or steric clashes with the enzyme active site. The Solution: Use Ac-Lys(Ac)-OH as the substrate in an LC-MS/MS based assay .

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock Standards

Objective: Create stable stock solutions for enzymatic assays or LC-MS calibration.

-

Weighing: Accurately weigh 23.0 mg of Ac-Lys(Ac)-OH powder.

-

Solvent Selection:

-

For Enzymatic Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM). This prevents hydrolysis during long-term storage.

-

For LC-MS Standards: Dissolve in 50:50 Water:Methanol (v/v) .

-

-

Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.

-

Calculation:

-

Example: 23.0 mg in 1 mL = 100 mM.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for >12 months.

Protocol 2: LC-MS/MS Assay for HDAC Activity

Objective: Quantify HDAC activity by measuring the conversion of Ac-Lys(Ac)-OH to Ac-Lys-OH.

A. Reaction Setup:

-

Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

. -

Substrate: Dilute Ac-Lys(Ac)-OH stock to 100

M in assay buffer. -

Enzyme: Add purified HDAC isoform (e.g., HDAC1, HDAC6) or nuclear extract.

-

Incubation: 37°C for 30–60 minutes.

-

Quenching: Stop reaction by adding equal volume of Acetonitrile + 0.1% Formic Acid . This precipitates proteins and prepares the sample for LC-MS.

B. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions (Positive Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ac-Lys(Ac)-OH (Substrate) | 231.1 [M+H] | 84.1 / 126.1 | 15–20 |

| Ac-Lys-OH (Product) | 189.1 [M+H] | 84.1 / 129.1 | 15–20 |

Assay Workflow Visualization

The following diagram outlines the logical flow of the LC-MS based HDAC assay using Ac-Lys(Ac)-OH.

Figure 2: Workflow for Mass Spectrometry-based HDAC screening using Ac-Lys(Ac)-OH.

References

-

PubChem. (n.d.).[1][4] Compound Summary for CID 7019608: Ac-Lys(Ac)-OH.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Wegener, D., et al. (2003).[5] Improved fluorogenic histone deacetylase assay for high-throughput screening applications. Analytical Biochemistry, 321(2), 202-208. (Context: Establishes the baseline for HDAC substrate specificity, validating the need for acetyl-lysine mimics).

- Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243. (Context: Discusses substrate recognition profiles for HDAC isoforms).

- Riester, D., et al. (2004). A spectrophotometric assay for histone deacetylase 2. Biochemical and Biophysical Research Communications, 324(3), 1116-1123. (Context: Methodologies for non-fluorogenic HDAC activity detection).

Sources

- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Ac-Lys(Fmoc)-OH | C23H26N2O5 | CID 74788276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Peptidomimetics: A Definitive Technical Guide to Nα,Nε-diacetyl-L-lysine

Document Control:

-

Subject: Nα,Nε-diacetyl-L-lysine (CAS 499-86-5)[1]

-

Context: Metabolomics Standardization & Peptide Synthesis

-

Last Updated: January 28, 2026

Abstract

Nα,Nε-diacetyl-L-lysine is a critical yet frequently misidentified metabolite and chemical reagent. Unlike its mono-acetylated counterparts (Nα-acetyl-L-lysine and Nε-acetyl-L-lysine), which serve distinct biological roles in histone regulation and protein stability, the diacetylated form represents a fully capped amino acid derivative. This guide provides a rigorous nomenclature map, a self-validating synthesis protocol, and the analytical criteria necessary to distinguish this molecule from its structural isomers in complex matrices.

Part 1: Chemical Identity & Synonym Mapping

The primary source of experimental error regarding this molecule stems from nomenclature ambiguity. In high-throughput metabolomics and solid-phase peptide synthesis (SPPS), "Acetyl-Lysine" is an insufficient descriptor.

The following table establishes the definitive identity for Nα,Nε-diacetyl-L-lysine .

Table 1: Comprehensive Nomenclature & Identifiers

| Identifier Type | Primary Value | Technical Notes |

| Common Name | Nα,Nε-diacetyl-L-lysine | Denotes acetylation at both amine sites.[][3] |

| IUPAC Name | (2S)-2,6-diacetamidohexanoic acid | The '2' corresponds to the α-carbon; '6' to the ε-carbon. |

| CAS Number | 499-86-5 | Specific to the L-isomer.[1] (Note: 35436-74-9 is the DL-mixture).[] |

| Peptide Notation | Ac-Lys(Ac)-OH | "Ac-" indicates N-terminal acetylation; "(Ac)" indicates side-chain protection. |

| Chemical Formula | Molecular Weight: 230.26 g/mol .[1][] | |

| Alternative Synonyms | N2,N6-diacetyl-L-lysine | Used frequently in NMR assignments. |

| SMILES | CC(=O)NCCCCC(O)=O | Defines stereochemistry explicitly. |

Structural Taxonomy Visualization

The following diagram illustrates the structural hierarchy and distinguishes the diacetyl form from its mono-acetylated derivatives.

Figure 1: Structural relationship between Lysine and its acetylated derivatives.[][3] Note that Nα,Nε-diacetyl-L-lysine is the convergence point of exhaustive acetylation.

Part 2: Structural Validation (Differentiation Matrix)

In mass spectrometry (LC-MS/MS), Nα,Nε-diacetyl-L-lysine is isomeric with dipeptides like Ala-Val-Gly (approximate mass). However, its fragmentation pattern and NMR signature are distinct.

Table 2: Analytical Differentiation

| Feature | Nα,Nε-diacetyl-L-lysine | Nε-acetyl-L-lysine | Nα-acetyl-L-lysine |

| Protonation State (pH 7) | Anionic (-COO⁻ only) | Zwitterionic (COO⁻ / NH₃⁺) | Anionic (-COO⁻ only) |

| ¹H NMR (α-CH) | ~4.1 - 4.3 ppm (Downfield shift due to amide) | ~3.7 ppm (Free amine influence) | ~4.1 - 4.3 ppm |

| ¹H NMR (ε-CH₂) | ~3.1 ppm (Amide influence) | ~3.1 ppm (Amide influence) | ~2.9 ppm (Free amine) |

| Solubility | High in organic modifiers (MeOH/ACN) | Water soluble | Water soluble |

| Retention Time (RP-HPLC) | Late eluting (Hydrophobic capping) | Early eluting (Polar) | Intermediate |

Expert Insight: When analyzing urine or plasma, the co-elution of Nε-acetyl-L-lysine is the most common interference. The diacetyl form will always elute later on a C18 column due to the neutralization of both positive charges (amines converted to amides), significantly increasing hydrophobicity.

Part 3: Synthesis Protocol (Self-Validating)

While mono-acetylation requires pH control to exploit pKa differences (α-amine pKa ~8.9 vs ε-amine pKa ~10.5), di-acetylation requires forcing conditions to ensure 100% conversion.

Objective: Synthesize Nα,Nε-diacetyl-L-lysine from L-Lysine HCl. Yield Target: >90% Purity Target: >98% (HPLC)

Reagents

-

L-Lysine Monohydrochloride

-

Acetic Anhydride (

) - Excess -

Pyridine or NaOH (Base catalyst)

-

Ion Exchange Resin (Amberlite IR-120 or Dowex 50W) for purification.

Step-by-Step Workflow

-

Dissolution: Dissolve 10 mmol L-Lysine HCl in 20 mL water.

-

Basification: Add NaOH (2M) dropwise to adjust pH to ~10.0.

-

Acetylation (Exothermic Control):

-

Cool the solution to 0°C on an ice bath.

-

Add Acetic Anhydride (40 mmol, 4 equivalents) dropwise over 30 minutes.

-

Simultaneously add NaOH to maintain pH > 9.0.

-

Why? The reaction releases acetic acid, dropping the pH. If pH drops below 7, the ε-amine protonates and becomes non-nucleophilic, stopping the reaction at the mono-acetyl stage.

-

-

Completion: Allow to warm to room temperature and stir for 3 hours.

-

Validation Check (TLC): Spot reaction mixture against L-Lysine standard. Ninhydrin stain should be negative (no free amines). If positive (purple), add more anhydride.

-

Purification:

-

Crystallization: Evaporate water; recrystallize from Acetone/Ethanol.

Synthesis Pathway Diagram

Figure 2: Logical flow for the synthesis and purification of Nα,Nε-diacetyl-L-lysine.

Part 4: Biological Relevance[6]

Metabolomics & Enzyme Deficiency

Nα,Nε-diacetyl-L-lysine is a recognized metabolite in human urine. Its accumulation is clinically significant in the context of L-Aminoacylase deficiency .

-

Mechanism: Aminoacylase I (ACY1) typically deacetylates N-acetylated amino acids.

-

Observation: In ACY1 deficiency, N-acetylated derivatives accumulate. While N-acetyl-glutamate is the primary marker, elevated levels of acetylated lysines (including the diacetyl form) have been observed in broad-spectrum amino acid analysis.

Peptidomimetics

In drug development, this molecule serves as a Lysine-mimetic cap .

-

By acetylating both amines, the zwitterionic character is removed, leaving only the carboxylic acid.

-

This mimics the charge state of a lysine residue buried within a hydrophobic pocket or one that has been post-translationally modified (epigenetic silencing).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92832, N-acetyl-L-lysine (and derivatives). Retrieved from [Link]

-

Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-lysine (HMDB0000206). Retrieved from [Link]

-

Yamada, S., et al. (2000). Nα-Selective Acetylation of Peptides. (Methodology adapted for selectivity vs exhaustive acetylation). Retrieved from [Link]

Sources

Physical and chemical properties of diacetylated lysine

Technical Monograph: -Diacetyl-L-Lysine (DADL)

A Critical Standard in Epigenetic Drug Discovery and Metabolomics

Executive Summary

In drug development, DADL is indispensable for validating bromodomain (BRD) binding assays, calibrating mass spectrometry workflows for acetylome profiling, and synthesizing metabolic precursors. This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and utility in high-throughput screening.

Physicochemical Profile & Molecular Architecture

DADL represents a fully "capped" lysine species. The acetylation of both amine groups neutralizes their basicity, rendering the molecule zwitterionic only at very low pH (protonated carboxyl) or anionic at neutral pH (deprotonated carboxyl), unlike the cationic native lysine.

Table 1: Physicochemical Properties of

-Diacetyl-L-Lysine

| Property | Value / Description | Technical Note |

| IUPAC Name | (2S)-2,6-Diacetamidohexanoic acid | Stereochemistry retained from L-lysine. |

| CAS Number | 10098-89-2 (L-isomer); 35436-74-9 (DL-isomer) | Verify isomer specificity for biological assays. |

| Molecular Formula | ||

| Molecular Weight | 230.26 g/mol | Monoisotopic mass: 230.1267 Da. |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 138–139 °C | Sharp melting point indicates high purity. |

| Solubility | Water (>100 mg/mL), DMSO, Methanol | High aqueous solubility due to polar amide/carboxyl groups. |

| pKa (COOH) | ~3.6 | The amines are non-basic amides; only COOH ionizes. |

| LogP | -0.8 (Estimated) | Hydrophilic; poor membrane permeability without esterification. |

Chemical Synthesis & Production Protocol

Objective: Synthesis of high-purity

Protocol 1: Dual Acetylation Workflow

-

Reagent Preparation: Dissolve L-Lysine monohydrochloride (10 g, 54.7 mmol) in 50 mL of distilled water. Add NaOH (2.2 eq) to adjust pH to ~10, ensuring amines are deprotonated.

-

Acetylation Reaction:

-

Cool the solution to 0°C in an ice bath.

-

Add Acetic Anhydride (15 mL, ~3 eq) dropwise over 30 minutes.

-

Critical Step: Simultaneously add 2M NaOH dropwise to maintain pH between 9–10. If pH drops below 7, the

-amine acetylation yield decreases significantly.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin). The product will not stain purple with Ninhydrin (blocked amines); look for UV activity or iodine staining.

-

Workup & Isolation:

-

Acidify the solution to pH 2.0 using 6M HCl.

-

Evaporate water under reduced pressure to obtain a viscous syrup.

-

Purification: Dissolve syrup in minimal hot ethanol or acetone. Filter off NaCl salts.

-

Recrystallize from Ethanol/Ether to yield white crystals.

-

-

Validation: Check melting point (138°C) and MS (

231 [M+H]

Analytical Characterization

Trustworthy data relies on verifying the integrity of the standard.

A. Nuclear Magnetic Resonance (NMR)[1]

-

** Solvent:**

or -

NMR Features:

-

Amide Methyls: Two distinct singlets around

1.9–2.0 ppm (3H each).[1] The -

-Proton: Multiplet/Triplet at

-

Side Chain: Methylene protons (

) appear as multiplets between 1.3–3.2 ppm. The

-

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Signature: Base peak at

231.1 ( -

Fragmentation (MS/MS): Loss of ketene (

, 42 Da) or Acetyl group, observing peaks at

Biological Application: Epigenetics & Drug Discovery

DADL is the fundamental structural unit recognized by Bromodomains (BRDs) , the "readers" of the epigenetic code.

Mechanism of Action

Bromodomains (e.g., BRD4) contain a hydrophobic pocket with a conserved Asparagine residue (e.g., Asn140 in BRD4). The acetyl-lysine moiety of DADL inserts into this pocket, forming a hydrogen bond between the acetyl carbonyl oxygen and the Asn amide nitrogen.

Experimental Workflow: Competitive Binding Assay

Objective: Screen small molecule inhibitors (e.g., JQ1) against BRD4 using DADL as a control ligand.

-

Assay Setup: Fluorescence Polarization (FP) or TR-FRET.

-

Tracer: Use a fluorescein-labeled peptide containing diacetyl-lysine (e.g., H4K5acK8ac).

-

Competition: Titrate free DADL (chemical standard) to determine the

of the native ligand interaction. This validates the structural integrity of the recombinant protein pocket.

Visualization of Pathways

Diagram 1: Chemical Synthesis & Biological Interaction Logic

Caption: Synthesis of DADL and its downstream application as a molecular probe for Bromodomain (BRD4) recognition.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92907, N-Acetyl-L-lysine (Related Isomer Data). Retrieved from [Link]

-

Qin, W., et al. (2019). "Profiling of lysine-acetylated proteins in human urine." Science China Life Sciences, 62. Retrieved from [Link]

-

Guo, Z., et al. (2020). "Synthesis and evaluation of Nα,Nε-diacetyl-L-lysine-inositol conjugates." Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of N,N'-diacetyl-DL-lysine Protocol. Retrieved from [Link]

The Acetyl-Lysine Mimetic: Ac-Lys(Ac)-OH in Bromodomain Interrogation

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Epigenetic Researchers

Part 1: The Minimal Pharmacophore

In the architecture of epigenetic drug discovery, Ac-Lys(Ac)-OH (N-alpha-acetyl-N-epsilon-acetyl-L-lysine) occupies a unique niche. It is not a potent inhibitor, nor is it a reagent for peptide synthesis (unlike its Fmoc-protected counterpart). Instead, it serves as the minimal structural determinant for Bromodomain (BRD) recognition.

For researchers targeting the BET (Bromodomain and Extra-Terminal) family or non-BET readers (e.g., CREBBP, PCAF), Ac-Lys(Ac)-OH acts as the fundamental "control ligand." It defines the baseline interaction between the acetylated histone tail and the hydrophobic KAc-binding pocket.

Chemical Identity & Distinction[1][2]

-

CAS Number: 1946-82-3 (Free acid form)

-

Molecular Formula:

-

Key Structural Feature: The

-acetyl group mimics the post-translational modification (PTM) found on Histone H3 and H4 tails. -

Differentiation:

-

vs. Fmoc-Lys(Ac)-OH: The Fmoc variant is a building block for Solid Phase Peptide Synthesis (SPPS).[1] Ac-Lys(Ac)-OH is the capped, soluble end-product used in solution assays.

-

vs. H4Kac4 Peptide: The peptide contains flanking residues that provide additional contacts (high affinity,

M range). Ac-Lys(Ac)-OH relies solely on the KAc pocket insertion (low affinity, mM range).

-

Part 2: Structural Mechanism (The "Anchor")

To effectively use Ac-Lys(Ac)-OH, one must understand the "Conserved Asparagine Anchor" hypothesis. Bromodomains do not bind the lysine backbone; they recognize the acetyl-amide group.

The Recognition Motif

-

ZA Loop & BC Loop: These loops form the rim of the hydrophobic pocket.

-

Conserved Asparagine: A critical residue (e.g., Asn140 in BRD4-BD1) forms a hydrogen bond with the carbonyl oxygen of the acetyl group.

-

Water Network: A structured water molecule often bridges the acetyl nitrogen to the protein backbone (Tyr residue).

Ac-Lys(Ac)-OH is used in X-ray crystallography to map this pocket. Because it lacks the steric bulk of a full peptide, it can be soaked into crystals to identify the "warhead" binding site without inducing large conformational changes associated with peptide backbone accommodation.

Visualization: The Epigenetic Reader Pathway

The following diagram illustrates the flow from chromatin modification to transcriptional output, highlighting where Ac-Lys(Ac)-OH competes.

Caption: The mechanistic intervention of Ac-Lys(Ac)-OH within the epigenetic writer-reader axis.

Part 3: Experimental Workflows

This section details two self-validating protocols where Ac-Lys(Ac)-OH is the critical reagent.

Protocol A: Surface Plasmon Resonance (SPR) Validation

Objective: Distinguish specific KAc-pocket binding from non-specific hydrophobic interaction in Fragment-Based Drug Discovery (FBDD). Why Ac-Lys(Ac)-OH? Many small molecule fragments bind BRDs non-specifically. If a fragment competes with Ac-Lys(Ac)-OH, it likely targets the correct pocket.

Step-by-Step Methodology

-

Chip Preparation:

-

Use a CM5 or NTA sensor chip.

-

Immobilize His-tagged BRD4 (BD1 domain) to a density of ~2000 RU.

-

Critical Control: Immobilize a mutant BRD (e.g., N140A) on the reference channel. Ac-Lys(Ac)-OH should not bind the mutant.

-

-

Solvent Correction:

-

Prepare Ac-Lys(Ac)-OH in running buffer (HBS-P+) with matched DMSO concentration (usually 1-2%).

-

Note: Ac-Lys(Ac)-OH is highly soluble; DMSO is often unnecessary for this specific molecule but required if comparing against organic libraries.

-

-

Injection Cycle:

-

Flow rate: 30

L/min. -

Concentration series: High range (due to mM affinity). 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM.

-

Contact time: 30 seconds (fast on/off).

-

-

Data Analysis:

-

Calculate

using steady-state affinity fitting (1:1 model). -

Success Metric: A square wave sensorgram indicating very fast association/dissociation. If the curve is sluggish, contamination or aggregation is present.

-

Protocol B: Fluorescence Polarization (FP) Competition

Objective: Establish a "Low Affinity" baseline for high-throughput screening.

Step-by-Step Methodology

-

Tracer Selection: Use a FITC-labeled peptide (e.g., FITC-H4Kac4).

is typically 50-200 nM. -

Assay Window Setup:

-

Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

-

Protein Conc: Equal to the

of the tracer.

-

-

Competition:

-

Titrate Ac-Lys(Ac)-OH from 10 mM down to 10

M. -

Expectation: You will observe a curve shift only at very high concentrations.

-

Calculation: Convert

to -

Self-Validation: If Ac-Lys(Ac)-OH shows an

, suspect compound aggregation or assay interference (e.g., fluorescence quenching), as the monomeric amino acid should not be that potent.

-

Part 4: Data Interpretation & Comparative Analysis

The following table summarizes how Ac-Lys(Ac)-OH compares to other standard reagents in epigenetic assays.

| Reagent Type | Molecule | Approx.[2][3][4][5] Affinity ( | Primary Application | Limitations |

| Minimal Mimic | Ac-Lys(Ac)-OH | 1 - 5 mM | Crystallography soaking, SPR validation, NMR fragment screening. | Too weak for HTS positive control. |

| Peptide Ligand | H4Kac4 (1-20) | 0.5 - 2 | FP Tracer, standard reference for potency. | Costly, susceptible to proteolysis. |

| Potent Inhibitor | JQ1 / I-BET762 | < 100 nM | Positive control for inhibition, cell-based assays. | "Sticky" (high lipophilicity), complex synthesis. |

Visualization: The Screening Funnel

How Ac-Lys(Ac)-OH fits into the drug discovery pipeline.

Caption: The progression from minimal binder (Ac-Lys(Ac)-OH) to clinical candidate.

Part 5: References

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[6] Nature.

-

Context: Defines the structural basis of JQ1 binding, mimicking the acetyl-lysine interaction.

-

-

Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain.[7][8] Nature.

-

Context: Early structural characterization of the KAc binding pocket using NMR and peptide ligands.

-

-

Flynn, E.M., et al. (2015). A Subset of Human Bromodomains Recognizes Butyryllysine and Crotonyllysine Histone Peptide Modifications. Structure.[3][5][7][8][9][10]

-

Context: Comparative analysis of acyl-lysine derivatives in binding assays.

-

-

Sigma-Aldrich. N-alpha-Acetyl-N-epsilon-acetyl-L-lysine Product Data.

-

Context: Physical properties and solubility data for the specific reagent.

-

-

Bachem. Ac-Lys(Ac)-OH Technical Specifications.

-

Context: Sourcing and purity standards for assay development.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 10. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Minimal Pharmacophore: Ac-Lys(Ac)-OH as a Precision Tool for PTM Mimicry

Technical Guide for Biochemical & Structural Applications [1]

Executive Summary

Ac-Lys(Ac)-OH (

This guide details the application of Ac-Lys(Ac)-OH as a ligand for "Reader" domains (Bromodomains), a retention time standard in enzymatic assays, and a calibrator for quantitative proteomics.[1]

Part 1: The Biochemistry of Acetylation Mimicry

Structural Rationale

In a native protein, the lysine backbone amines form peptide bonds and are not charged.[1] A free lysine amino acid (

- -Acetylation: Caps the N-terminus, simulating the amide bond of the protein backbone.

- -Acetylation: Neutralizes the positive charge of the side chain, increasing hydrophobicity and eliminating electrostatic interactions with the DNA phosphate backbone (in histones).[1]

Ac-Lys(Ac)-OH is thus the "minimal pharmacophore" required to bind Acetyl-Lysine reader pockets (Bromodomains) without the steric interference or conformational entropy of a longer peptide flank.[1]

The Writer-Reader-Eraser Cycle

Ac-Lys(Ac)-OH interacts primarily with the "Reader" infrastructure and serves as a product control for "Eraser" (HDAC) assays.[1]

Figure 1: The Acetylation Signaling Cycle. Ac-Lys(Ac)-OH acts as a competitive mimic, occupying the binding pocket of Bromodomain (Reader) proteins, effectively displacing them from acetylated chromatin.[1][2][3]

Part 2: Structural Biology Applications (Bromodomains)[1][4]

Bromodomains (BRDs) recognize

Protocol 1: NMR Titration for Ligand Binding Affinity ( )

Objective: Determine the binding affinity of a Bromodomain (e.g., BRD4) for the acetyl-lysine motif using Ac-Lys(Ac)-OH as the ligand.[1]

Materials:

-

N-labeled Recombinant BRD4 (50-100

-

Ligand: Ac-Lys(Ac)-OH (Stock: 100 mM in buffer).[1]

-

Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10%

.[1]

Methodology:

-

Baseline Acquisition: Acquire a 2D

HSQC spectrum of the apo-protein.[1] -

Titration: Sequentially add Ac-Lys(Ac)-OH to the protein sample.[1]

-

Ratios (Ligand:Protein): 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1.[1]

-

-

Observation: Monitor Chemical Shift Perturbations (CSP). Ac-Lys(Ac)-OH binding will cause fast-exchange regime shifts in residues lining the ZA loop and the BC loop.[1]

-

Data Analysis: Calculate the combined chemical shift difference (

) for each peak: -

Curve Fitting: Plot

vs. Ligand Concentration to derive

Why Ac-Lys(Ac)-OH? Using a peptide often introduces secondary shifts due to non-specific backbone interactions.[1] Ac-Lys(Ac)-OH isolates the specific contribution of the acetyl-lysine recognition event.[1]

Part 3: Analytical Standards in Mass Spectrometry

In quantitative proteomics, distinguishing between endogenous acetylation and artifactual acetylation (during sample prep) is critical.[1] Ac-Lys(Ac)-OH serves as a stable, defined standard for LC-MS/MS.[1]

Protocol 2: Absolute Quantification of Free Acetyl-Lysine

Objective: Quantify the pool of free acetylated lysine metabolites in biological fluids or cell lysates.[1]

Workflow Logic: Endogenous deacetylases (like HDACs) can cleave free Ac-Lys(Ac)-OH.[1] However, in metabolic profiling, we often look for the accumulation of this metabolite as a marker of enzymatic deficiency (e.g., Aminoacylase I deficiency).[1]

Experimental Setup:

| Component | Specification | Purpose |

| Analyte | Biological Lysate (filtered) | Source of unknown concentration.[1] |

| Internal Standard (IS) | Ac-Lys(Ac)-OH ( | Heavy isotope variant for normalization.[1] |

| Calibrator | Ac-Lys(Ac)-OH (Unlabeled) | Synthetic standard (Sigma/Merck).[1] |

| Column | C18 Reverse Phase (2.1 x 100mm) | Retains the hydrophobic acetyl groups.[1] |

| Mobile Phase | A: 0.1% Formic Acid / B: ACN | Protonation for positive mode ESI. |

Step-by-Step Protocol:

-

Extraction: Mix 50

L plasma/lysate with 200 -

Precipitation: Centrifuge at 14,000 x g for 10 mins at 4°C to remove proteins.

-

Separation: Inject 5

L supernatant onto the LC-MS system.-

Gradient: 0% B to 30% B over 5 minutes. (Ac-Lys(Ac)-OH is moderately hydrophobic compared to free Lysine).[1]

-

-

Detection (MRM Mode):

-

Precursor: 231.1 m/z (

) -

Product: 84.1 m/z (Lysine immonium ion) or 126.1 m/z (specific acetyl fragment).[1]

-

IS Transition: 239.1 -> 90.1 m/z.

-

-

Validation: Construct a calibration curve (1 nM – 10

M). Linearity (

Figure 2: LC-MS/MS Quantification Workflow. Standardized protocol for detecting di-acetyl-lysine using heavy-isotope dilution.[1]

Part 4: Enzymatic Assays (HDAC/Sirtuins)

While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are popular for high-throughput screening, they are "surrogate" substrates.[1] Ac-Lys(Ac)-OH is used to validate substrate specificity —specifically, whether a deacetylase requires a peptide backbone or can act on the free amino acid structure.[1]

Key Insight: Sirtuins (Class III HDACs) often require a larger peptide footprint for activity compared to HDAC1/2.[1] Ac-Lys(Ac)-OH is frequently resistant to deacetylation by Sirtuins compared to longer peptides, making it a valuable negative control to prove that an inhibitor or enzyme preparation is specific to peptide-bound lysine.[1]

Comparative Data: Substrate Recognition

| Enzyme Class | Substrate Preference | Activity on Ac-Lys(Ac)-OH | Interpretation |

| HDAC1/2 (Class I) | Peptide/Protein | Low/Negligible | Requires distal protein interactions.[1] |

| HDAC8 | Peptide | Low | Specificity determined by peptide sequence.[1] |

| Sirtuins (SIRT1-7) | Peptide + NAD+ | Negligible | Requires |

| Aminoacylase I | N-acetyl amino acids | High | Specifically cleaves |

Note: Ac-Lys(Ac)-OH is primarily a substrate for Aminoacylase I (removing the

References

-

Dhalluin, C., et al. (1999).[1] Structure and ligand of a histone acetyltransferase bromodomain.[1][4][5][6] Nature, 399, 491–496.[1]

-

Filippakopoulos, P., et al. (2012).[1] Histone recognition and large-scale structural analysis of the human bromodomain family.[1][5] Cell, 149(1), 214-231.[1] [1]

-

Finnin, M. S., et al. (1999).[1] Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[1] Nature, 401, 188–193.[1]

-

PubChem. (n.d.).[1] Compound Summary: Ac-Lys(Ac)-OH (CID 7019608).[1] National Library of Medicine.[1] [1]

-

Liu, J., et al. (2008).[1] A homogeneous fluorogenic assay for acetyl-lysine binding domains.[1] Analytical Biochemistry, 375(1), 162-164.[1]

Sources

- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Bromodomain: From Epigenome Reader to Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetyl-Lysine Mimetic: Deciphering Epigenetic Mechanisms via Ac-Lys(Ac)-OH

[1]

Executive Summary: The Minimal Pharmacophore

In the study of chromatin biology, the "Histone Code" hypothesis postulates that post-translational modifications (PTMs) dictate gene expression. Among these, lysine acetylation is paramount. While full-length histone peptides are often used in assays, Ac-Lys(Ac)-OH (

This guide details the utility of Ac-Lys(Ac)-OH (CAS: 499-86-5) not merely as a chemical reagent, but as a precise probe for Bromodomains (Readers) and Histone Deacetylases (Erasers) .[1] By stripping away the flanking peptide sequence, researchers can isolate the specific thermodynamics of the acetyl-lysine recognition event and the catalytic kinetics of deacetylation.

Chemical Identity & Biological Mimicry[1]

To understand the utility of Ac-Lys(Ac)-OH, one must analyze its structural mimicry.[1]

- -acetylation: Caps the N-terminus, neutralizing the positive charge of the alpha-amine.[1] This mimics the continuous peptide backbone of a histone tail, preventing non-specific electrostatic interactions that would occur with a free amine.

- -acetylation: The functional modification.[1][2] This amide bond neutralizes the positive charge of the lysine side chain, increasing hydrophobicity and allowing insertion into the deep, hydrophobic pockets of reader proteins.

Table 1: Physicochemical Profile of Ac-Lys(Ac)-OH[1]

| Property | Specification | Biological Relevance |

| Formula | Minimal steric bulk compared to fluorogenic substrates.[1] | |

| MW | 230.26 g/mol | Rapid diffusion; ideal for NMR and crystallography.[1] |

| Charge (pH 7.4) | Anionic (Carboxylate) | The C-terminal carboxylate mimics the local electronic environment, though lacking the C-terminal amide of a peptide.[1] |

| Solubility | Water, DMSO | Highly soluble, facilitating high-concentration structural studies.[1] |

The Epigenetic Cycle: Writers, Readers, and Erasers[4]

The biological context of Ac-Lys(Ac)-OH exists within the dynamic equilibrium of chromatin remodeling.[1]

Figure 1: The Epigenetic Cycle. Ac-Lys(Ac)-OH acts as a synthetic surrogate for the Acetyl-Lysine node, interacting with both HDACs and Bromodomains.[1]

Application I: Structural Pharmacology of Bromodomains

Bromodomains (BRDs) are "Readers" that recognize

Why use Ac-Lys(Ac)-OH? In Fragment-Based Drug Discovery (FBDD), Ac-Lys(Ac)-OH serves as the "anchor" fragment.[1] Small molecule inhibitors (like BET inhibitors) are essentially elaborated scaffolds designed to compete with this specific acetyl-lysine moiety.[1]

Mechanism of Recognition[2][5]

Application II: HDAC Activity via NMR Spectroscopy

While fluorogenic substrates (like Boc-Lys(Ac)-AMC) are standard for high-throughput screening, they introduce a bulky coumarin group that can sterically hinder the active site, potentially skewing kinetic data for certain HDAC isoforms.[1]

The Gold Standard Protocol: Using NMR Spectroscopy with pure Ac-Lys(Ac)-OH allows for the direct observation of the deacetylation event without artifacts.[1] This method is self-validating because it tracks the unique chemical shift of the acetyl protons.[1]

Protocol: Real-Time NMR Deacetylation Assay

Objective: Determine catalytic kinetics (

Materials:

-

Recombinant HDAC1 (human).[1]

-

Substrate: Ac-Lys(Ac)-OH (10 - 500 mM stocks in

).[1] -

Buffer: 50 mM Tris-d11 (deuterated), 137 mM NaCl, 2.7 mM KCl, 1 mM

, pH 7.4 (uncorrected).[1] -

Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.

Workflow:

-

Baseline Acquisition: Prepare a sample containing 1 mM Ac-Lys(Ac)-OH in reaction buffer.[1] Acquire a 1D

-NMR spectrum. -

Reaction Initiation: Add HDAC1 enzyme (final conc. 50-100 nM) to the NMR tube. Mix by inversion. Rapidly insert into the magnet.[1]

-

Kinetic Monitoring: Acquire sequential 1D

-NMR spectra (e.g., every 60 seconds for 60 minutes). -

Data Analysis:

Workflow Diagram: NMR Kinetic Assay

Figure 2: NMR-based HDAC kinetic profiling workflow. This method eliminates false positives common in fluorescence assays caused by compound autofluorescence.

Comparison of Detection Methods

For drug development professionals, choosing the right assay is critical.[1]

| Feature | Ac-Lys(Ac)-OH (NMR) | Boc-Lys(Ac)-AMC (Fluorescence) |

| Substrate Nature | Native Mimic | Synthetic Fluorophore |

| Throughput | Low (Structural/Kinetic validation) | High (Primary Screening) |

| Interference | Minimal (Direct detection) | High (Autofluorescence/Quenching) |

| Cost | High (Instrument time) | Low (Reagents) |

| Data Output | Structural resolution + Kinetics | Relative Activity (RFU) |

Troubleshooting & Optimization (Expert Insights)

As an application scientist, I have observed common failure modes when using Ac-Lys(Ac)-OH:

-

pH Sensitivity: The chemical shift of the released acetate is pH-dependent.[1] Ensure strong buffering (50mM+) to prevent pH drift during deacetylation, which can cause peak wandering in NMR.

-

Enzyme Purity: Unlike fluorogenic assays where the "glow" is specific to the cleavage, NMR sees everything.[1] Impurities in the HDAC prep (e.g., glycerol) can obscure the acetyl region. Use dialyzed enzymes.[1]

-

Zwitterionic Character: Remember that Ac-Lys(Ac)-OH has a free C-terminal carboxylate.[1] In some specific BRD binding assays, this negative charge may repel the protein surface if the native substrate is a continuous peptide. In such cases, the amidated version (Ac-Lys(Ac)-NH2) might be a better structural control.[1]

References

-

Jenuwein, T., & Allis, C. D. (2001). Translating the Histone Code.[1] Science, 293(5532), 1074–1080.[1] [Link]

-

Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family.[1] Cell, 149(1), 214-231.[1] [Link][1]

-

Fan, Y., & Denu, J. M. (2011). NMR profiling of histone deacetylase and acetyl-transferase activities in real time.[1] Methods in Enzymology, 501, 255-274.[1] [Link]

-

Bradner, J. E., et al. (2010). Chemical modulation of chromatin structure.[1] Nature, 468, 1067–1073.[1] [Link][1]

-

PubChem Compound Summary. (2024). AC-LYS(AC)-OH (CAS 499-86-5).[1] National Center for Biotechnology Information. [Link][1]

Technical Deep Dive: Ac-Lys(Ac)-OH as the Atomic Unit of Epigenetic Recognition

Executive Summary

The histone code hypothesis postulates that post-translational modifications (PTMs) on histone tails regulate chromatin structure and gene expression. Among these, lysine acetylation (

This guide dissects Ac-Lys(Ac)-OH not merely as a chemical reagent, but as a critical tool for Fragment-Based Drug Discovery (FBDD), structural biology, and analytical standardization. It distinguishes between the free acid form used in binding assays and the Fmoc-protected derivatives used in Solid Phase Peptide Synthesis (SPPS).

Part 1: Chemical Architecture & Biological Relevance[1]

The Molecule: Ac-Lys(Ac)-OH

Ac-Lys(Ac)-OH is the doubly acetylated form of lysine.[1]

-

-acetyl group: Mimics the physiological PTM placed by Histone Acetyltransferases (HATs) on the

- -acetyl group: Mimics the peptide bond of the preceding amino acid residue in a polypeptide chain, neutralizing the N-terminal charge to prevent non-specific electrostatic interactions that do not occur in the native chromatin context.

The "Reader" Interface: Bromodomains

The primary biological utility of Ac-Lys(Ac)-OH is probing Bromodomains (BRDs) .[2] BRDs are evolutionarily conserved protein modules (approx. 110 amino acids) that recognize acetylated lysines.[3]

Mechanism of Recognition: The interaction is thermodynamically driven by the burial of the hydrophobic acetyl group into a deep, hydrophobic cavity within the BRD.

-

Hydrophobic Cage: The acetyl methyl group interacts with conserved hydrophobic residues (often Val, Tyr, Phe).

-

Hydrogen Bond Anchor: The carbonyl oxygen of the acetyl group forms a critical hydrogen bond with a conserved Asparagine (Asn) residue in the BRD binding pocket.

-

Water Network: A network of structured water molecules often bridges the ligand to the protein backbone.

The Epigenetic Cycle

The molecule sits at the center of the Writer-Reader-Eraser paradigm.

Figure 1: The Epigenetic Cycle.[1] Ac-Lys(Ac)-OH serves as a structural mimic of the "Acetylated Chromatin" node, specifically targeting the Reader (Bromodomain).

Part 2: Synthetic Utility (The "Make" Phase)

To study the histone code, one must often synthesize peptides containing acetyl-lysine. Crucial Distinction: You do not use Ac-Lys(Ac)-OH for synthesis. You use Fmoc-Lys(Ac)-OH .[4]

Reagent Selection for SPPS

| Reagent | Structure | Application |

| Fmoc-Lys(Ac)-OH | Building Block. Used in Solid Phase Peptide Synthesis (SPPS) to insert a pre-acetylated lysine into a sequence. | |

| Ac-Lys(Ac)-OH | Probe/Standard. Used as a soluble competitor in assays or a crystallographic ligand. |

Protocol: Synthesis of Histone H4(1-20)K16ac

Objective: Synthesize a histone tail peptide acetylated at Lysine 16.[2][3][5][6][7][8][9]

Materials:

-

Resin: Wang resin or Rink Amide resin (depending on C-term requirement).

-

Building Block: Fmoc-Lys(Ac)-OH (Sigma/Novabiochem).[4]

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma.

Workflow:

-

Loading: Swell resin in DMF.

-

Elongation:

-

Deprotect Fmoc (20% Piperidine in DMF).

-

Wash (DMF x3).

-

Activate Fmoc-AA-OH (including Fmoc-Lys(Ac)-OH at position 16).

-

Couple (45-60 min).

-

Repeat until N-terminus.

-

-

N-Terminal Capping: After the final Fmoc removal, acetylate the N-terminus to generate the "Ac-" cap (mimicking the protein continuum or specific N-term acetylation).

-

Reagent: Acetic Anhydride (

) / Pyridine (1:1) in DMF.[4]

-

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

. -

Validation: The final peptide will contain the Ac-Lys(Ac) moiety at position 16.

Part 3: Structural Biology & Assay Development (The "Measure" Phase)

Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of a small molecule (Ac-Lys(Ac)-OH) to compete with a fluorescently labeled peptide for binding to a Bromodomain.

Principle:

-

Tracer: A fluorescent peptide (e.g., FITC-H4K16ac) binds the BRD

High Polarization (slow tumbling). -

Competitor: Ac-Lys(Ac)-OH displaces the tracer

Low Polarization (fast tumbling).

Protocol:

-

Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS.

-

Tracer Prep: Dilute FITC-peptide to 10-20 nM.

-

Protein Prep: Dilute recombinant Bromodomain (e.g., BRD4-BD1) to its

concentration (determined previously). -

Competition:

-

Add Protein + Tracer to 384-well black plate.

-

Titrate Ac-Lys(Ac)-OH (from 10 mM down to 1

M).

-

-

Incubation: 30-60 mins at RT in dark.

-

Read: Ex 485 nm / Em 530 nm (Parallel and Perpendicular).

-

Analysis: Plot mP vs. log[Concentration] to determine

and calculate

Crystallography: Soaking Experiments

Ac-Lys(Ac)-OH is small enough to diffuse into pre-formed protein crystals of Bromodomains.

Methodology:

-

Crystallize: Obtain apo-crystals of the Bromodomain.

-

Soak: Add Ac-Lys(Ac)-OH (dissolved in mother liquor) to the drop. Final concentration 5-10 mM.[10]

-

Time: Incubate 1-24 hours.

-

Freeze & Shoot: Cryoprotect and collect X-ray diffraction data.

-

Result: Electron density map (

) should reveal the ligand in the hydrophobic pocket, confirming the binding mode.

Fragment-Based Drug Discovery (FBDD)

Ac-Lys(Ac)-OH serves as a "fragment hit."

-

Low Affinity: As a single amino acid, the affinity is weak (typically mM to high

M range) compared to the full peptide. -

High Ligand Efficiency (LE): Despite low affinity, the binding energy per atom is high, making it an ideal starting scaffold for growing high-affinity inhibitors (e.g., JQ1 derivatives).

Part 4: Visualization of Assay Workflow

Figure 2: Fluorescence Polarization Competition Assay Workflow. Ac-Lys(Ac)-OH acts as the competitor to validate specific binding.

Part 5: References

-

Dhalluin, C., et al. (1999). Structure and ligand of a histone acetyltransferase bromodomain. Nature. [Link]

-

Significance: Foundational paper establishing the structural basis of the Bromodomain-Acetyl-lysine interaction.

-

-

Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell. [Link]

-

Significance: Comprehensive structural survey of human BRDs, often using acetylated peptides and lysine mimics.

-

-

PubChem Compound Summary. (2024). Ac-Lys(Ac)-OH.[1][4] National Center for Biotechnology Information. [Link]

-

Significance: Chemical and physical property data for the specific metabolite/ligand.[1]

-

-

-

Significance: Technical specifications for the SPPS building block.

-

-

Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. [Link]

-

Significance: Discusses the use of acetyl-lysine mimics in drug discovery.

-

Sources

- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomains: translating the words of lysine acetylation into myelin injury and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]

- 5. Histone deacetylases control lysine acetylation of ribosomal proteins in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate Affinity and Specificity of the ScSth1p Bromodomain Are Fine-Tuned for Versatile Histone Recognition | bioRxiv [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

The Acetylome: Mechanisms, Analysis, and Therapeutic Targeting of Lysine Acetylation

Executive Summary

Lysine acetylation is not merely an epigenetic marker; it is a fundamental switch mechanism rivaling phosphorylation in cellular signaling. While historically associated with histone neutralization and chromatin opening, modern proteomics reveals that the "acetylome" regulates over 2,000 non-histone proteins, governing metabolism, cytoskeletal dynamics, and protein stability. This guide provides a technical deep-dive into the enzymology of acetylation, its functional consequences, and the rigorous methodologies required to study it, designed for researchers in discovery biology and drug development.

Part 1: Molecular Mechanisms & Enzymology

The biological significance of lysine acetylation stems from a simple chemical event: the transfer of an acetyl group from Acetyl-CoA to the

The Regulatory Triad

The system operates through a dynamic equilibrium maintained by three classes of effectors:

-

Writers (Lysine Acetyltransferases - KATs):

-

Erasers (Lysine Deacetylases - KDACs):

-

Mechanism:[1][2][3][4][5][6] Hydrolyze the amide bond, releasing acetate.

-

Zinc-Dependent (Class I, II, IV): Require

for catalysis (e.g., HDAC1, HDAC6). -

NAD+-Dependent (Class III/Sirtuins): Require

as a co-substrate, linking acetylation status to the metabolic state of the cell (e.g., SIRT1, SIRT3).[1]

-

-

Readers (Bromodomains):

Visualization: The Acetylation Signaling Cycle

The following diagram illustrates the cyclic relationship between metabolic inputs (Acetyl-CoA/NAD+), enzymatic effectors, and downstream biological outputs.

Caption: The dynamic cycle of lysine acetylation linking metabolic status (Acetyl-CoA) to biological output via Writers, Readers, and Erasers.

Part 2: Functional Consequences

The functional impact of acetylation depends heavily on the subcellular localization and the specific protein target.

Histone vs. Non-Histone Regulation

While histone acetylation is the cornerstone of the "Histone Code" (opening chromatin for transcription), the non-histone acetylome is equally critical for cellular homeostasis.

Table 1: Comparative Functional Impact

| Feature | Histone Acetylation (Epigenetic) | Non-Histone Acetylation (Signaling/Metabolic) |

| Primary Target | Histone N-terminal tails (H3K9, H3K27, H4K16) | Transcription factors (p53), Cytoskeleton (Tubulin), Enzymes |

| Physical Effect | Neutralizes charge; reduces DNA affinity; opens chromatin (Euchromatin). | Alters protein stability, localization, or enzymatic activity. |

| Key Erasers | Class I HDACs (Nuclear). | Sirtuins (Mitochondrial/Cytosolic), HDAC6 (Cytosolic). |

| Example Mechanism | H3K27ac marks active enhancers, recruiting Polymerase II. | p53-K382ac prevents ubiquitination, stabilizing the tumor suppressor. |

| Metabolic Link | Indirect (via gene expression). | Direct (SIRT3 deacetylates/activates mitochondrial enzymes like LCAD). |

Part 3: Experimental Methodologies (The Application Scientist's Guide)

Analyzing lysine acetylation presents a specific challenge: stoichiometry . Unlike phosphorylation, acetylation often occurs at very low occupancy (<1%). Therefore, enrichment is not optional; it is mandatory for robust detection.

Workflow: Acetyl-Lysine Enrichment for Proteomics

The following protocol is a self-validating system designed for mass spectrometry (LC-MS/MS) analysis.

Critical Protocol: Immuno-Affinity Purification (IAP)

Step 1: Lysis & Inhibition (The "Make or Break" Step)

-

Principle: Deacetylases are robust and fast. You must inhibit them immediately upon lysis.

-

Buffer: 8M Urea (denaturing) + 50mM Tris-HCl (pH 8.0).

-

Inhibitor Cocktail (Mandatory):

-

Trichostatin A (TSA): 1 μM (Inhibits Class I/II HDACs).

-

Nicotinamide (NAM): 5-10 mM (Inhibits Sirtuins/Class III).

-

Butyrate: 10 mM (Broad spectrum).

-

-

Expert Note: Never rely on generic "protease inhibitor tablets" alone; they lack sufficient NAM for Sirtuin inhibition.

Step 2: Digestion

-

Enzyme: Trypsin.[7]

-

Nuance: Trypsin cleaves at Lys (K) and Arg (R).[9] However, Trypsin cannot cleave Acetyl-Lysine. This results in larger, missed-cleavage peptides which are actually diagnostic for the modification.

Step 3: Peptide Enrichment (IAP)

-

Reagent: Immobilized Anti-Acetyl-Lysine Antibody beads (e.g., PTMScan®).[10]

-

Process: Incubate digested peptides with beads at 4°C for 2 hours.

-

Wash: Stringent washing with IAP buffer to remove non-specific binders.

-

Elution: 0.15% TFA (Trifluoroacetic acid).

Step 4: LC-MS/MS & Validation

-

Validation: Use heavy-isotope labeled synthetic peptides as internal standards to quantify occupancy rates.

Visualization: The Proteomics Workflow

Caption: Standard workflow for acetylome profiling. Note the critical inclusion of TSA/NAM inhibitors at the lysis stage.

Part 4: Therapeutic Targeting[2][11]

Drug development has focused heavily on "Erasers" (HDAC inhibitors) and recently "Readers" (BET inhibitors).

HDAC Inhibitors (HDACi)[4][5][12]

-

Mechanism: By inhibiting HDACs, these drugs force chromatin into a hyper-acetylated, open state. This paradoxically reactivates silenced tumor suppressor genes (e.g., CDKN1A/p21).

-

Clinical Examples:

-

Vorinostat (SAHA):[11] Pan-HDAC inhibitor (T-cell lymphoma).

-

Panobinostat: Potent pan-HDAC inhibitor (Multiple Myeloma).

-

-

Toxicity: Due to the lack of isoform specificity, off-target effects (thrombocytopenia, fatigue) are common.

BET Inhibitors (BETi)[13][14]

-

Mechanism: Small molecules (e.g., JQ1) mimic the acetyl-lysine moiety, competitively binding to the Bromodomain pocket of BET proteins (BRD4).

-

Effect: Displaces BRD4 from "Super-Enhancers," leading to the collapse of oncogenic transcription programs (specifically MYC).

Table 2: Clinical Compounds & Mechanisms

| Drug Class | Compound | Target | Mechanism of Action | Clinical Indication |

| HDACi | Vorinostat | Class I, II HDACs | Induces p21 expression; cell cycle arrest.[4] | CTCL (Cutaneous T-Cell Lymphoma) |

| HDACi | Romidepsin | Class I HDACs | Cyclic peptide; potent apoptosis induction. | CTCL, PTCL |

| BETi | JQ1 (Tool Cmpd) | BRD4 (BD1/BD2) | Displaces BRD4 from MYC promoter. | Preclinical (Cancer, Fibrosis) |

| Sirtuin Activator | Resveratrol | SIRT1 | Allosteric activation (controversial). | Metabolic Disorders (Research) |

References

-

Verdin, E., & Ott, M. (2015).[12] 50 years of protein acetylation: from gene regulation to epigenetics, metabolism and beyond.[12] Nature Reviews Molecular Cell Biology.[12] Link

-

Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science. Link

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[8][13][14] Nature. Link

-

Svinkina, T., et al. (2015). Deep, quantitative coverage of the lysine acetylome using novel anti-acetyl-lysine antibodies and an optimized proteomic workflow.[15] Molecular & Cellular Proteomics. Link

-

West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Link

Sources

- 1. Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Dissecting the role of epigenetic regulation in oral squamous cell carcinoma microenvironment: mechanisms and therapeutics [frontiersin.org]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HIF1A - Wikipedia [en.wikipedia.org]

- 7. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]

- 8. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic determination of the lysine acetylome and phosphoproteome in the rat native inner medullary collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. Lysine Acetylation of Proteins and Its Characterization in Human Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Validating Ac-Lys(Ac)-OH

This technical guide details the sourcing, validation, and application of Ac-Lys(Ac)-OH (Nα,Nε-Diacetyl-L-lysine). It is structured to prevent common procurement errors caused by ambiguous CAS registry numbers and provides a self-validating workflow for using this compound in epigenetic assays.

Part 1: Chemical Identity & The "Iso-Mass" Trap

Critical Warning: The primary challenge in sourcing Ac-Lys(Ac)-OH is distinguishing it from its mono-acetylated isomers. Many chemical databases and suppliers loosely apply CAS numbers, leading to the accidental purchase of Nα-Acetyl-L-lysine (Ac-Lys-OH) or Nε-Acetyl-L-lysine (H-Lys(Ac)-OH) instead of the di-acetylated form.

The Three Isomers

All three compounds share similar names but have distinct biological functions. You must verify the chemical structure, not just the CAS number.

| Feature | Target Compound: Di-Acetyl | Common Error: Alpha-Acetyl | Common Error: Epsilon-Acetyl |

| Short Name | Ac-Lys(Ac)-OH | Ac-Lys-OH | H-Lys(Ac)-OH |

| Full Name | Nα,Nε-Diacetyl-L-lysine | Nα-Acetyl-L-lysine | Nε-Acetyl-L-lysine |

| CAS Number | 499-86-5 (Primary)(Avoid 1946-82-3) | 1946-82-3 | 692-04-6 |

| Function | Histone Mimic (Epigenetics) | Deacetylase Substrate | Sirtuin Substrate / Metabolite |

| Charge (pH 7) | -1 (Carboxylate only) | -1 (Carboxylate only) | Zwitterionic (±) |

Note on CAS 1946-82-3: While some databases link this CAS to the di-acetyl form, major suppliers like Sigma-Aldrich and Thermo Fisher assign it to Nα-Acetyl-L-lysine . Do not order CAS 1946-82-3 if you require the di-acetylated histone mimic.

Part 2: Sourcing Strategy

Due to the specificity required, "commodity" chemical suppliers often stock only the mono-acetylated forms. You must utilize specialized peptide or fine chemical suppliers.

Tier 1: Validated Suppliers (High Confidence)

These suppliers explicitly list the di-acetylated structure.

| Supplier | Catalog / Product ID | Grade | Notes |

| Bachem | Ac-Lys(Ac)-OH | Research / GMP | Recommended. Bachem is the gold standard for amino acid derivatives. Explicitly lists "Ac-Lys(Ac)-OH".[1][2][3] |

| ChemScene | CS-0310538 | Research (98%+) | Correctly links to CAS 499-86-5 .[4] Good for bulk/intermediate needs. |

| MedChemExpress | HY-W015886 | Research | Verify batch COA for di-acetylation before purchase. |

Tier 2: Custom Synthesis / Special Order

If Tier 1 is unavailable, request a custom synthesis using the following specification block to avoid ambiguity:

Specification for Custom Synthesis:

Part 3: Validation Protocol (Self-Validating System)

Upon receipt, you must verify that the product is fully acetylated. The presence of a free amine (mono-acetylated impurity) will drastically alter binding constants in bromodomain assays due to the introduction of a positive charge.

Quality Control Workflow

The following DOT diagram outlines the decision logic for validating the compound.

1H-NMR Signature (D₂O)

The definitive confirmation is 1H-NMR. You should observe two distinct acetyl methyl singlets because the chemical environments of the

-

~1.95 ppm (s, 3H): Acetyl group on

-

~2.02 ppm (s, 3H): Acetyl group on

-

~4.1-4.3 ppm (m, 1H):

If you see only one large singlet at ~2.0 ppm integrating to 3H (relative to the backbone), you have a mono-acetylated species.

Part 4: Application Workflow (Bromodomain Assays)

Ac-Lys(Ac)-OH is primarily used as a minimal pharmacophore control in Bromodomain (BRD) binding assays. It mimics the acetylated lysine residue on histone tails (e.g., H3K14ac, H4K5ac) without the complexity of the full peptide sequence.

Experimental Logic

In a competitive binding assay (e.g., AlphaScreen, TR-FRET, or FP), Ac-Lys(Ac)-OH serves as a low-affinity ligand (

Protocol: Preparation of 100 mM Stock Solution

-

Weighing: Weigh ~23 mg of Ac-Lys(Ac)-OH (MW 230.26).

-

Solvent: Dissolve in 1.0 mL of 50 mM HEPES (pH 7.5) or PBS.

-

Note: Unlike hydrophobic inhibitors (e.g., JQ1), Ac-Lys(Ac)-OH is highly water-soluble. Avoid DMSO if possible, as high DMSO concentrations can interfere with some protein-protein interactions.

-

-

pH Adjustment: The free carboxylic acid may lower the pH of unbuffered water. Ensure the final buffer pH is 7.4–7.5 to mimic physiological conditions.

-

Storage: Aliquot and store at -20°C. Stable for >1 year.

References

-

PubChem. Compound Summary: N2,N6-Diacetyl-L-lysine (CAS 499-86-5).[1][2] National Library of Medicine. Available at: [Link][1]

-

Filippakopoulos, P., et al. (2012). Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family. Cell.[5] (Establishes acetyl-lysine recognition mechanisms). Available at: [Link]

Sources

- 1. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AC-Lys(AC)-OH | C10H18N2O4 | CID 7019608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bachem Ac-Lys(Ac)-D-Ala-D-Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. N-epsilon-acetyl-l-lysine | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis of peptides containing AC-Lys(AC)-OH

Advanced Synthesis of Epigenetic Peptides: Incorporating -Acetyl-Lysine and N-Terminal Capping[1]

Executive Summary & Strategic Context

The synthesis of peptides containing AC-Lys(AC)-OH (

Unlike standard peptide synthesis, the incorporation of acetylated lysine residues introduces unique physicochemical challenges:

-

Aggregation: The neutralization of the lysine side-chain charge (

) significantly reduces peptide solubility and promotes -

Steric Bulk: The acetyl group alters the conformation of the growing chain, potentially hindering subsequent couplings.

-

Sequence Fidelity: Distinguishing between internal acetylation (

) and N-terminal acetylation (

This guide details the robust synthesis of these peptides using Fmoc-Lys(Ac)-OH as the core building block, ensuring high purity and preventing "difficult sequence" failure modes.

Strategic Planning: Building Block Selection

To synthesize a peptide containing the AC-Lys(AC) motif, you must distinguish between the internal lysine modification and the N-terminal cap.

The "Direct Incorporation" Strategy (Recommended)

For most epigenetic peptides, the most efficient route utilizes pre-acetylated building blocks.

| Reagent | Function | CAS No. | Advantages |

| Fmoc-Lys(Ac)-OH | Introduces internal Lys(Ac) | 159766-56-0 | Eliminates post-synthetic modification steps; higher yield; prevents side-reactions.[1] |

| Acetic Anhydride | N-terminal Capping | 108-24-7 | Cheap, rapid, and effective for converting the final N-terminal amine to an Acetyl group.[1] |

| Fmoc-Lys(ivDde)-OH | Alternative (Orthogonal) | 204777-78-6 | Used only if site-specific radiolabeling or different acyl groups are needed at the |

Decision: This protocol focuses on the Direct Incorporation method using Fmoc-Lys(Ac)-OH, as it yields superior purity for standard acetyl-lysine peptides.[1]

Experimental Protocol: Solid Phase Synthesis (SPPS)

Resin Selection & Preparation[1]

-

Challenge: Acetylated histone peptides are notorious for aggregation.[1] Standard polystyrene (PS) resins often fail.[1]

-

Solution: Use PEG-functionalized resins (e.g., ChemMatrix or TentaGel ) to improve solvation of the hydrophobic acetylated chain.[1]

-

Loading: Maintain low loading (0.2 – 0.4 mmol/g) to prevent inter-chain aggregation.[1]

Coupling of Fmoc-Lys(Ac)-OH (Internal Modification)

-

Reagent Prep: Fmoc-Lys(Ac)-OH is generally soluble in DMF but may require mild sonication.[1]

-

Activation: Use DIC/Oxyma Pure for minimal racemization and high efficiency.[1] Avoid HATU if possible to reduce costs, unless coupling is difficult.[1]

Step-by-Step Cycle:

-

Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).

-

Deprotection: 20% Piperidine in DMF (1 x 3 min, 1 x 10 min). Wash DMF (5x).

-

Coupling:

-

Monitoring: Perform Chloranil Test (preferred over Kaiser test for secondary amines, though Lys(Ac) is primary, the aggregation can give false negatives).[1]

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine (1:1) in DMF to cap unreacted chains.

Creating the N-Terminal "AC-Lys(AC)" Motif

To achieve the specific AC-Lys(AC)- structure at the N-terminus, you must couple the modified lysine last, remove its Fmoc group, and then acetylate the alpha-amine.[1]

Protocol:

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and chemical flow for synthesizing peptides containing the AC-Lys(AC) moiety.

Figure 1: Workflow for incorporating Acetyl-Lysine. Note the bifurcation for internal vs. N-terminal positioning.

Troubleshooting & Optimization (The "Expert" View)

Aggregation ("The Histone Problem")

Peptides rich in Lys(Ac) lose the charge repulsion that keeps chains apart.[1]

-

Symptom: Incomplete deprotection (slow Fmoc removal) or difficult couplings after the Lys(Ac) residue.[1]

-

Intervention:

-

Magic Mixture: Use DMF/DMSO (80:20) as the solvent for deprotection and coupling steps to disrupt hydrogen bonding.[1]

-

Heat: Perform the coupling of Fmoc-Lys(Ac)-OH and subsequent residues at 50°C (conventional heating) or 75°C (microwave). Note: Do not overheat Cys or His residues.

-

Solubility of Fmoc-Lys(Ac)-OH

While generally soluble, some batches may be sluggish.[1]

-

Protocol: Dissolve the amino acid in DMF first, add Oxyma Pure, vortex until clear, and then add DIC. If turbidity persists, add NMP (N-methylpyrrolidone).[1]

Analytical Data & Quality Control

Upon cleavage (95% TFA, 2.5% TIS, 2.5% H2O), the peptide must be analyzed.

| Parameter | Observation | Interpretation |

| Mass Shift | +42.01 Da (per Lys) | Each Lys(Ac) adds 42 Da relative to unmodified Lys.[1] |

| Mass Shift | +84.02 Da (N-term) | An N-terminal Ac-Lys(Ac) residue adds 84 Da relative to a free N-term Lys.[1] |

| HPLC Retention | Shift Later | Acetylation increases hydrophobicity.[1] The peptide will elute later than its non-acetylated counterpart on C18. |

| Solubility | Reduced | The final peptide may be less soluble in water. Dissolve in 5-10% Acetic Acid or 50% Acetonitrile/Water for purification.[1] |

References

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Bachem. (n.d.).[1] Acetylation of Peptides. Bachem Technical Notes. Link

-

Sigma-Aldrich. (n.d.).[1] Fmoc-Lys(Ac)-OH Product Information & Protocols. Link[1]

-

Tang, Z., et al. (2011).[1] Chemical Synthesis of Histone Proteins and Their Analogs for Epigenetic Studies. Current Protocols in Chemical Biology, 3(4), 133-166.[1] (Contextual grounding for histone synthesis).

Incorporating AC-Lys(AC)-OH in solid-phase peptide synthesis (SPPS)

This Application Note is structured to address the precise technical requirements of incorporating Acetyl-Lysine residues into peptide sequences, specifically focusing on the reagent Ac-Lys(Ac)-OH (

Executive Summary

The incorporation of acetylated lysine residues is critical for synthesizing histone peptides (e.g., H3K9ac, H3K14ac) used in epigenetic research.[1] The specific reagent Ac-Lys(Ac)-OH represents a fully acetylated building block (

While this reagent allows for the direct introduction of a terminal acetylated residue, it presents unique chemical challenges—primarily racemization via oxazolone formation during activation. This guide provides a dual-track protocol:

-

Direct Coupling: Methodologies to utilize Ac-Lys(Ac)-OH as a terminal capping unit while mitigating racemization.

-

Stepwise Assembly (Best Practice): The industry-standard alternative using Fmoc-Lys(Ac)-OH followed by N-terminal acetylation, ensuring maximal optical purity.

Chemical Context & Reagent Selection

The Reagent: Ac-Lys(Ac)-OH

-

Chemical Structure:

-Acetyl- -

Function: Acts as a "Chain Terminator." Since the

-amine is acetylated, no further amino acids can be coupled after this residue. -

Primary Use Case: Synthesis of peptides where the N-terminal residue is an acetylated lysine (e.g., Ac-Lys(Ac)-Peptide-Resin).

The Challenge: Racemization

Activating an

Strategic Decision Framework Use the flowchart below to determine the optimal strategy for your specific sequence.

Figure 1: Decision tree for selecting the appropriate acetylation strategy in SPPS.

Protocol A: Direct Coupling of Ac-Lys(Ac)-OH

Applicability: Use this protocol only if you must use the specific Ac-Lys(Ac)-OH reagent (e.g., for fragment condensation or if pre-manufactured stock must be utilized). Risk: High risk of C-terminal racemization.[3]

Materials

-

Reagent: Ac-Lys(Ac)-OH (Dry powder).

-